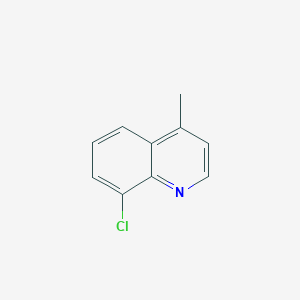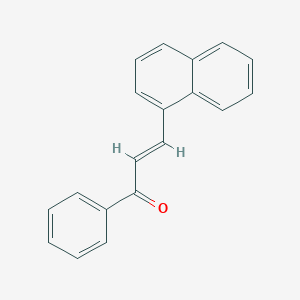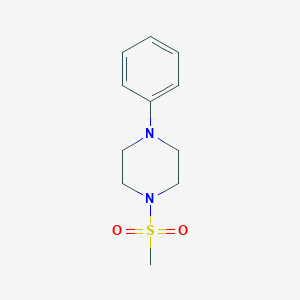
2-(1-(叔丁氧羰基)哌啶-4-基)苯甲酸
描述
“2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C17H23NO4 and a molecular weight of 305.37 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C(N(CC1)CCC1C(C=CC=C2)=C2C(O)=O)OC(C)(C)C . This indicates that it contains a piperidine ring, a benzoic acid group, and a tert-butoxycarbonyl group. Physical And Chemical Properties Analysis
This compound is a powder with a quality level of 100 and an assay of 95% . It is suitable for use as a linker in chemical reactions . Its storage temperature is 2-8°C .科学研究应用
PROTAC Development
2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid: is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel class of therapeutic agents that target proteins for degradation. The semi-flexible nature of this compound allows for the optimal 3D orientation of the degrader, which is crucial for the formation of the ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC molecule.
Targeted Protein Degradation
The compound serves as a linker in bifunctional protein degraders. By incorporating rigidity into the linker region, it impacts the spatial arrangement of the degrader, which is essential for the targeted protein degradation process . This application is significant in the field of drug discovery, where the selective degradation of disease-causing proteins can lead to the development of new therapeutic strategies.
Drug-Like Properties Optimization
In drug design, the optimization of drug-like properties is paramount. 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid contributes to this by affecting the pharmacokinetic and pharmacodynamic profiles of the PROTACs. The compound’s structure can influence the solubility, stability, and overall efficacy of the drug .
Chemical Conjugates
This compound is also useful in creating chemical conjugates. It can be used to link various molecules, including peptides, proteins, or other small molecules, which can be utilized in targeted delivery systems or as part of diagnostic tools .
Bioconjugation Techniques
In bioconjugation, 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid can be employed to attach biomolecules to surfaces or to each other. This is particularly useful in the development of biosensors, where the compound can be used to immobilize enzymes or antibodies on a sensor’s surface .
Synthesis of Molecular Probes
The compound’s ability to act as a linker makes it valuable in the synthesis of molecular probes. These probes can be used in various imaging techniques to visualize biological processes, track the distribution of drugs, or monitor the activity of enzymes in real-time .
Material Science
In material science, the compound can be used to modify the surface properties of materials. This can enhance the interaction between biological systems and materials, which is beneficial in the development of biocompatible implants or coatings .
Environmental Science
Lastly, 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid can be applied in environmental science for the detection of pollutants. Its binding properties can be harnessed to create sensors that detect the presence of harmful substances in water or air .
作用机制
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The compound acts as a linker in PROTACs, which are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase. This binding leads to the formation of a ternary complex, resulting in the ubiquitination and subsequent degradation of the target protein . The rigidity incorporated into the linker region of the compound may impact the 3D orientation of the degrader and thus the formation of this ternary complex .
Biochemical Pathways
As a component of protacs, it would be involved in the ubiquitin-proteasome system, a major pathway for protein degradation in cells .
Pharmacokinetics
The optimization of drug-like properties is mentioned as a potential impact of the rigidity in the linker region .
Result of Action
The result of the action of this compound is the degradation of target proteins via the ubiquitin-proteasome system when it is part of a PROTAC . This can lead to the downregulation of the target protein’s function in the cell.
Action Environment
The storage temperature for the compound is recommended to be 2-8°c , suggesting that temperature could be a factor in its stability.
安全和危害
This compound is classified as an Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It has a GHS07 and GHS09 pictogram, and its hazard statements include H315, H317, H319, and H410 . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
未来方向
属性
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-12(9-11-18)13-6-4-5-7-14(13)15(19)20/h4-7,12H,8-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKPUCNATSURJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627024 | |
| Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid | |
CAS RN |
170838-26-3 | |
| Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)




![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)


